molecular formula C7H11NO3 B1337570 N-acetyl-N-(2-oxopropyl)acetamide CAS No. 51862-97-6

N-acetyl-N-(2-oxopropyl)acetamide

Cat. No. B1337570
CAS RN: 51862-97-6
M. Wt: 157.17 g/mol
InChI Key: GKOFSANZTWTSKC-UHFFFAOYSA-N
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Description

N-acetyl-N-(2-oxopropyl)acetamide (NAPA) is an organic compound that is found in a variety of organisms, including humans. NAPA is a derivative of acetamide, and it is an important intermediate in the synthesis of a variety of compounds. NAPA is also a key component in the synthesis of several drugs, including antiviral and antifungal agents. NAPA is also used in the manufacture of various industrial products, such as detergents, and it is used in the synthesis of various polymers.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

N-acetyl-N-(2-oxopropyl)acetamide plays a role in the chemoselective acetylation of 2-aminophenol, a process critical in the natural synthesis of antimalarial drugs. This process involves various acyl donors and catalysts, highlighting the compound's utility in pharmaceutical synthesis (Magadum & Yadav, 2018).

Nanotechnology and Photoinitiator Applications

The compound has applications in nanotechnology, specifically in the synthesis of nano-photoinitiators for poly(methyl methacrylate) hybrid networks. This application demonstrates its potential in advanced materials science and engineering (Batibay et al., 2020).

Antimicrobial Activity

N-acetyl-N-(2-oxopropyl)acetamide derivatives have shown antimicrobial activity against various bacterial strains and fungal species. This property indicates its potential in the development of new antimicrobial agents (Ghazzali et al., 2012).

Synthesis of N-Alkylacetamide and Carbamates

The compound is used in the synthesis of N-alkylacetamide and p-methoxy- and 2,4-dimethoxybenzyl carbamates, indicating its relevance in diverse organic syntheses, particularly in pharmaceutical and natural product chemistry (Sakai et al., 2022).

Traditional Medicine and Biological Studies

N-acetyl-N-(2-oxopropyl)acetamide derivatives from Periostracum Cicadae are studied for their applications in traditional Chinese medicine, particularly for treating various ailments such as soreness of the throat and spasms (Yang et al., 2015).

Muscarinic Agonist Activity in Organometallic Chemistry

The compound's derivatives exhibit partial muscarinic agonist activity, suggesting its potential application in neurological and pharmacological research (Pukhalskaya et al., 2010).

properties

IUPAC Name

N-acetyl-N-(2-oxopropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)4-8(6(2)10)7(3)11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOFSANZTWTSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483491
Record name N-acetyl-N-(2-oxopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetyl-N-(2-oxopropyl)acetamide

CAS RN

51862-97-6
Record name N-acetyl-N-(2-oxopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AJ Defries - 2013 - search.proquest.com
A formidable challenge in the genomic era is the assignment of structure and function to unknown genes in model organisms. Forward chemical genetics seeks to discover and …
Number of citations: 3 search.proquest.com

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